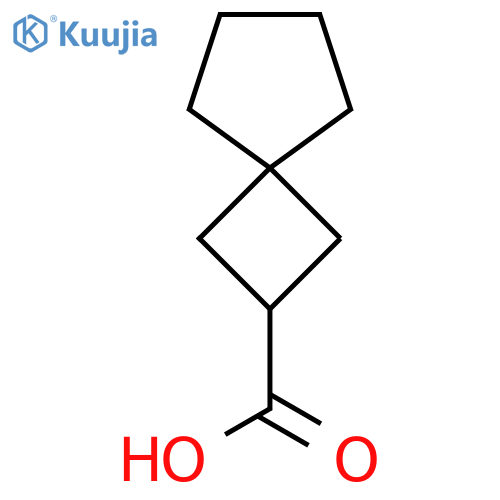Cas no 18386-63-5 (spiro3.4octane-2-carboxylic acid)

18386-63-5 structure
商品名:spiro3.4octane-2-carboxylic acid
spiro3.4octane-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- spiro[3.4]octane-2-carboxylic acid
- NE50709
- EN300-125830
- AKOS014334755
- MFCD21120399
- Z1258536559
- AS-32870
- SCHEMBL25287945
- 18386-63-5
- CS-0141589
- spiro[3.4]octane-2-carboxylicacid
- spiro3.4octane-2-carboxylic acid
-
- MDL: MFCD21120399
- インチ: 1S/C9H14O2/c10-8(11)7-5-9(6-7)3-1-2-4-9/h7H,1-6H2,(H,10,11)
- InChIKey: FEWWZRASPPGKAN-UHFFFAOYSA-N
- ほほえんだ: OC(C1CC2(CCCC2)C1)=O
計算された属性
- せいみつぶんしりょう: 154.099379685 g/mol
- どういたいしつりょう: 154.099379685 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 154.21
- トポロジー分子極性表面積: 37.3
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 274.3±8.0 °C at 760 mmHg
- フラッシュポイント: 127.1±13.1 °C
- じょうきあつ: 0.0±1.2 mmHg at 25°C
spiro3.4octane-2-carboxylic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
spiro3.4octane-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-125830-1.0g |
spiro[3.4]octane-2-carboxylic acid |
18386-63-5 | 95% | 1.0g |
$1243.0 | 2023-07-09 | |
| TRC | S699660-2.5mg |
spiro[3.4]octane-2-carboxylic acid |
18386-63-5 | 2.5mg |
$ 50.00 | 2022-06-03 | ||
| abcr | AB489597-500 mg |
Spiro[3.4]octane-2-carboxylic acid; . |
18386-63-5 | 500MG |
€1,454.50 | 2022-03-01 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1313-5g |
spiro[3.4]octane-2-carboxylic acid |
18386-63-5 | 95% | 5g |
$2950 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S881091-5mg |
spiro[3.4]octane-2-carboxylic acid |
18386-63-5 | 95% | 5mg |
¥773.10 | 2022-08-31 | |
| Chemenu | CM212402-1g |
Spiro[3.4]octane-2-carboxylic acid |
18386-63-5 | 95% | 1g |
$1346 | 2022-09-01 | |
| Enamine | EN300-125830-0.05g |
spiro[3.4]octane-2-carboxylic acid |
18386-63-5 | 95% | 0.05g |
$289.0 | 2023-07-09 | |
| Enamine | EN300-125830-5.0g |
spiro[3.4]octane-2-carboxylic acid |
18386-63-5 | 95% | 5.0g |
$3604.0 | 2023-07-09 | |
| Enamine | EN300-125830-2500mg |
spiro[3.4]octane-2-carboxylic acid |
18386-63-5 | 95.0% | 2500mg |
$2434.0 | 2023-10-02 | |
| 1PlusChem | 1P01A4ZV-100mg |
spiro[3.4]octane-2-carboxylic acid |
18386-63-5 | 95% | 100mg |
$589.00 | 2025-03-04 |
spiro3.4octane-2-carboxylic acid 関連文献
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
5. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
18386-63-5 (spiro3.4octane-2-carboxylic acid) 関連製品
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 124-83-4((1R,3S)-Camphoric Acid)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:18386-63-5)spiro3.4octane-2-carboxylic acid

清らかである:99%/99%
はかる:250mg/1g
価格 ($):561.0/1094.0